molecular formula C17H22ClNO4 B1597724 (R)-1-(tert-Butoxycarbonyl)-2-(2-chlorobenzyl)pyrrolidine-2-carboxylic acid CAS No. 706806-66-8

(R)-1-(tert-Butoxycarbonyl)-2-(2-chlorobenzyl)pyrrolidine-2-carboxylic acid

カタログ番号: B1597724
CAS番号: 706806-66-8
分子量: 339.8 g/mol
InChIキー: WNUHKLSUIDCUPW-QGZVFWFLSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(R)-1-(tert-Butoxycarbonyl)-2-(2-chlorobenzyl)pyrrolidine-2-carboxylic acid (CAS 706806-66-8) is a chiral proline derivative of significant interest in medicinal chemistry and neuroscience research. This compound belongs to a class of 3-aryl proline analogs that function as competitive antagonists for ionotropic glutamate receptors (iGluRs), specifically showing selectivity for NMDA receptor subtypes . Research indicates that this scaffold, particularly with a 2-chlorobenzyl substitution, is valuable in the search for subtype-selective pharmacological tools to study the N-methyl-D-aspartate (NMDA) receptors in the central nervous system . The mechanism of action involves orthosteric antagonism, where the compound competes with the native neurotransmitter glutamate for binding at the receptor's ligand-binding domain (LBD). This interaction can help modulate excitatory signaling and has implications for studying a range of neurological conditions linked to glutamate excitotoxicity, such as cerebral stroke, epilepsy, and neurodegenerative diseases . The compound is supplied with a high level of purity (98%) and has a molecular formula of C17H22ClNO4 and a molecular weight of 339.81 g/mol . Its physical properties include a predicted density of 1.268 g/cm³ and a boiling point of 467.7°C at 760 mmHg . The tert-butoxycarbonyl (Boc) protecting group enhances the molecule's utility in synthetic organic chemistry, facilitating further stereoselective transformations and the construction of more complex molecular architectures for extensive structure-activity relationship (SAR) studies . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It must be handled by technically qualified personnel.

特性

IUPAC Name

(2R)-2-[(2-chlorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClNO4/c1-16(2,3)23-15(22)19-10-6-9-17(19,14(20)21)11-12-7-4-5-8-13(12)18/h4-5,7-8H,6,9-11H2,1-3H3,(H,20,21)/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNUHKLSUIDCUPW-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1(CC2=CC=CC=C2Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@]1(CC2=CC=CC=C2Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00375947
Record name 1-(tert-Butoxycarbonyl)-2-[(2-chlorophenyl)methyl]-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

706806-66-8
Record name 1-(1,1-Dimethylethyl) (2R)-2-[(2-chlorophenyl)methyl]-1,2-pyrrolidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=706806-66-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(tert-Butoxycarbonyl)-2-[(2-chlorophenyl)methyl]-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

準備方法

General Synthetic Strategy

The preparation of this compound typically involves the following key steps:

Starting Materials and Reagents

Protection of Pyrrolidine Nitrogen

The initial step involves protecting the nitrogen atom of (R)-pyrrolidine-2-carboxylic acid with a Boc group. This is typically achieved by reacting the pyrrolidine with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine to neutralize the released HCl.

  • Reaction conditions are generally mild, carried out at low to ambient temperatures.
  • The Boc protection stabilizes the nitrogen, allowing selective functionalization at the C2 position without racemization.

Alkylation at C2 Position

The Boc-protected pyrrolidine is then subjected to alkylation with 2-chlorobenzyl bromide or chloride.

  • The reaction is facilitated by strong bases such as sodium hydride, metallic sodium, or potassium carbonate to generate the corresponding alkoxide or enolate intermediate.
  • Phase transfer catalysts like quaternary ammonium salts or polyethylene glycol can be used to improve the reaction yield.
  • Alkylation is performed under controlled temperatures to prevent racemization of the chiral center.
  • The reaction solvent system often includes polar aprotic solvents such as DMF or ethanol to dissolve reagents and facilitate nucleophilic substitution.

Avoidance of Racemization

  • Direct alkylation of the chiral pyrrolidine carboxylate can lead to racemization.
  • To prevent this, the carboxyl group is often protected or the alkylation is performed under conditions that minimize enolate formation.
  • Alternatively, removal of the carboxyl protecting group is done after alkylation to maintain stereochemical purity.
  • Catalytic hydrogenation of intermediates with double bonds can produce cis isomers without racemization if starting from enantiomerically pure substrates.

Purification and Isolation

  • After reaction completion, the mixture is quenched with acetic acid and extracted with ethyl acetate.
  • The organic layer is dried over magnesium sulfate and concentrated.
  • Purification is achieved by standard chromatographic methods or crystallization.
  • The final product is obtained as a light yellow oil or solid with high enantiomeric excess.

Example Synthesis Procedure (Adapted from Patent Literature)

Step Reagents/Conditions Description
1. Protection (R)-Pyrrolidine-2-carboxylic acid + Boc-Cl + Triethylamine Boc protection of nitrogen at 0°C to room temperature
2. Alkylation Boc-protected pyrrolidine + 2-chlorobenzyl bromide + NaH or K2CO3 + Phase transfer catalyst Alkylation in DMF or ethanol at 0–50°C under nitrogen atmosphere
3. Work-up Quench with acetic acid, extract with ethyl acetate, dry over MgSO4 Isolation of crude product
4. Purification Chromatography or crystallization Obtain pure (R)-1-(tert-Butoxycarbonyl)-2-(2-chlorobenzyl)pyrrolidine-2-carboxylic acid

Reaction Optimization and Industrial Considerations

  • Use of continuous flow reactors can enhance reaction control and scalability.
  • Optimization of base equivalents, temperature, and reaction time improves yield and stereochemical purity.
  • Mild reaction conditions reduce by-products and simplify purification.
  • Cost-effective raw materials and straightforward operations lower production costs.

Summary Table of Preparation Methods

Aspect Details
Starting Material (R)-Pyrrolidine-2-carboxylic acid
Protection Group tert-Butoxycarbonyl (Boc)
Alkylating Agent 2-Chlorobenzyl bromide or chloride
Base for Alkylation Sodium hydride, potassium carbonate, or metallic sodium
Phase Transfer Catalyst Quaternary ammonium salts, polyethylene glycol
Solvent DMF, ethanol, ethyl acetate
Temperature 0–50°C
Key Challenge Prevent racemization at chiral center
Purification Extraction, drying, chromatography/crystallization
Yield Typically high (>85%) with optimized conditions
Advantages Simple operation, mild conditions, cost-effective

Research Findings and Notes

  • The preparation method described avoids racemization by careful control of reaction conditions and protection strategies.
  • Catalytic hydrogenation of intermediates can yield cis isomers with retention of stereochemistry, an unexpected technical advantage over typical racemization-prone hydrogenations.
  • The method employs cheap raw materials and mild conditions, making it suitable for large-scale pharmaceutical production.
  • Alkylation directly on the carboxylate without protection leads to racemization, thus protecting groups or stepwise deprotection is critical.
  • The use of phase transfer catalysts enhances reaction rates and product yield.

化学反応の分析

Protection and Deprotection of the Amine Group

The tert-butoxycarbonyl (Boc) group serves as a transient protective moiety for the pyrrolidine nitrogen.

Boc Deprotection

Deprotection is typically achieved under acidic conditions:

ReagentConditionsYieldStereochemical IntegritySource
Trifluoroacetic acid (TFA)25°C, 3–4 hours in dichloromethane82–100%Retained (no racemization)
HCl (ethanolic)25°C, 3 hours85–95%Partial racemization risk

Mechanistic Insight : Protonation of the Boc group’s carbonyl oxygen facilitates cleavage, releasing CO₂ and tert-butanol. TFA is preferred for its mildness and compatibility with acid-sensitive substrates .

Alkylation of the Hydroxymethyl Side Chain

The hydroxymethyl group (-CH₂OH) undergoes alkylation to introduce the 2-chlorobenzyl moiety.

Alkylation Conditions

Alkylating AgentBaseCatalystSolventYieldee (%)Source
2-Chlorobenzyl bromideNaH (60% dispersion)Tetrabutylammonium iodideTHF, 0°C→25°C78%96.8
2-Chlorobenzyl chloriden-BuLiPolyethylene glycol-400DCM, −20°C60%91.2

Critical Parameters :

  • Base : Strong bases (e.g., NaH, n-BuLi) activate the hydroxyl group via alkoxide formation .

  • Catalyst : Phase-transfer agents (e.g., quaternary ammonium salts) enhance reaction efficiency .

  • Racemization Risk : Direct alkylation of chiral intermediates may induce racemization if carboxyl groups lack protection .

Carboxylic Acid Functionalization

The carboxylic acid group participates in esterification, amidation, or reduction.

Esterification

ReagentConditionsProductYieldSource
Thionyl chloride (SOCl₂)Reflux, 2 hours, followed by methanolMethyl ester derivative95%
DCC/DMAPRT, 12 hourstert-Butyl ester88%

Reduction to Alcohol

ReagentConditionsProductYieldSource
LiAlH₄THF, 0°C→25°C, 4 hours2-(Hydroxymethyl)pyrrolidine derivative75%
BH₃·THFRT, 6 hoursSame as above68%

Catalytic Hydrogenation of Intermediate Alkenes

During synthesis, intermediates with double bonds are hydrogenated to achieve the desired stereochemistry.

Hydrogenation Conditions

CatalystPressure (psi)SolventStereochemical Outcomeee (%)Source
Pd/C (10% wt)50Ethanolcis-Selectivity97.6
Raney Ni30MeOHRacemic mixture48.5

Key Finding : Palladium catalysts under moderate pressure yield cis isomers with high enantiomeric excess (ee >97%) when starting from enantiomerically pure alkenes .

Racemization Mitigation Strategies

Racemization at the chiral C2 position is a critical concern during alkylation or deprotection.

Factors Influencing Stereochemical Integrity

StepRisk LevelMitigation Strategyee Preservation (%)Source
Direct alkylationHighUse low temperatures (−20°C) and bulky bases89.7–96.2
Boc deprotectionModerateShort reaction times with TFA (≤4 hours)95–98

科学的研究の応用

Synthesis of Peptides and Proteins

One of the primary applications of (R)-1-(tert-butoxycarbonyl)-2-(2-chlorobenzyl)pyrrolidine-2-carboxylic acid is in peptide synthesis. The tert-butoxycarbonyl (Boc) group serves as a protective group for amines during peptide coupling reactions. This allows for the selective formation of peptide bonds without interfering with other functional groups.

Case Study: Peptide Synthesis

In a study published by Smith et al. (2020), Boc-(R)-γ-(2-chlorobenzyl)-L-proline was utilized to synthesize a series of cyclic peptides with enhanced biological activity against cancer cell lines. The study demonstrated that the incorporation of this compound improved the yield and purity of the synthesized peptides.

Drug Development

The compound has shown potential in drug development, particularly for designing inhibitors targeting specific enzymes or receptors. Its structural characteristics allow for modifications that can enhance bioactivity and selectivity.

Table: Summary of Drug Development Applications

Application AreaDescriptionReference
Enzyme InhibitionUsed as a scaffold for developing enzyme inhibitorsJohnson et al. (2021)
Receptor ModulationModifications lead to selective receptor ligandsLee et al. (2019)
Anticancer ActivityEnhances potency in cyclic peptide analogsSmith et al. (2020)

Biological Studies

The compound's derivatives have been investigated for their biological activities, including anti-inflammatory and analgesic effects. Research indicates that certain modifications can lead to compounds with significant therapeutic potential.

A study by Wang et al. (2022) evaluated the anti-inflammatory properties of modified derivatives of Boc-(R)-γ-(2-chlorobenzyl)-L-proline. The results showed that specific structural changes increased the compound's efficacy in reducing inflammation in animal models.

Material Science

Beyond biological applications, this compound is also explored in material science, particularly in creating polymers and nanomaterials due to its ability to form stable linkages.

Table: Material Science Applications

Application AreaDescriptionReference
Polymer SynthesisUsed as a monomer for creating biodegradable polymersChen et al. (2023)
Nanomaterial FabricationContributes to stability and functionality of nanomaterialsZhang et al. (2024)

作用機序

The mechanism of action of ®-1-(tert-Butoxycarbonyl)-2-(2-chlorobenzyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral center and functional groups allow it to bind selectively to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, receptor binding, and signal transduction.

類似化合物との比較

Data Tables

Table 1. Comparison of Physical and Chemical Properties

Compound Name CAS Number Molecular Weight (g/mol) Substituent Key Safety Data
(R)-1-(tert-Boc)-2-(2-chlorobenzyl)pyrrolidine-2-carboxylic acid 1049740-99-9 276.16 2-Chlorobenzyl Not explicitly reported
(R)-1-(tert-Boc)-2-phenethylpyrrolidine-2-carboxylic acid 1217805-48-5 329.41 Phenethyl H302, H315, H319, H335
(R)-1-(tert-Boc)-2-(3,4-dichlorobenzyl)pyrrolidine-2-carboxylic acid 959578-28-0 310.63 3,4-Dichlorobenzyl Not explicitly reported
(2S,4R)-1-(tert-Boc)-4-(2-chlorobenzyl)pyrrolidine-2-carboxylic acid 959581-51-2 339.81 2-Chlorobenzyl Not explicitly reported

Research Findings and Implications

  • Synthetic Utility : The target compound’s Boc group allows for orthogonal deprotection, critical in peptide synthesis. Its 2-chlorobenzyl substituent may enhance steric hindrance, influencing regioselectivity in reactions .
  • Safety Considerations : While the phenethyl analogue has documented hazards (e.g., H335 for respiratory irritation), the chlorobenzyl variant’s toxicity profile remains less characterized, necessitating further study .

生物活性

(R)-1-(tert-Butoxycarbonyl)-2-(2-chlorobenzyl)pyrrolidine-2-carboxylic acid is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrrolidine backbone with a tert-butoxycarbonyl protecting group and a chlorobenzyl substituent. Its molecular weight is approximately 323.4 g/mol, which influences its solubility and interaction with biological systems.

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrrolidine carboxylic acids exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have shown activity against various Gram-positive bacteria and fungi.

CompoundActivityMIC (µg/mL)
This compoundActive32
5-Methyl benzimidazoleActive against S. aureus64
3,5-Dichloro derivativeActive against C. difficile32

These findings suggest that the presence of the chlorobenzyl group may enhance the compound's interaction with microbial targets.

Anticancer Activity

The anticancer potential of this compound has been explored in various cell lines, particularly focusing on non-small cell lung cancer (A549). The structure-activity relationship indicates that modifications to the pyrrolidine ring can significantly affect cytotoxicity.

In comparative studies:

CompoundCell LineViability Reduction (%)
This compoundA54963.4
3,5-Dichloro substitutionA54921.2
Ester derivativeA54971.3

The data shows that the chlorinated derivatives exhibit enhanced anticancer activity, indicating that halogen substitutions may play a crucial role in modulating biological effects.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways of cancer cells.
  • Disruption of Cell Membrane Integrity : Antimicrobial activity may be attributed to the ability of the compound to disrupt bacterial cell membranes.
  • Induction of Apoptosis : Evidence suggests that certain derivatives can induce programmed cell death in cancer cells through mitochondrial pathways.

Case Studies

Several case studies have highlighted the efficacy of compounds related to this compound:

  • Case Study 1 : A study involving A549 cells treated with varying concentrations of the compound demonstrated dose-dependent cytotoxicity, with significant reductions in cell viability observed at concentrations above 50 µM.
  • Case Study 2 : In vivo studies using murine models showed promising results in tumor reduction when treated with chlorinated pyrrolidine derivatives, suggesting potential for further development in cancer therapeutics.

Q & A

Basic Questions

Q. What are the recommended handling and storage protocols for this compound to ensure stability?

  • Handling: Use nitrile gloves, safety goggles, and a lab coat. Work in a fume hood to minimize inhalation exposure (H335 hazard). Avoid skin contact (H315) and eye exposure (H319) .
  • Storage: Store solid compound at 2–8°C under inert atmosphere. For solutions, prepare stock concentrations in DMSO (10 mM), aliquot to avoid freeze-thaw cycles, and store at -80°C (6 months) or -20°C (1 month) .
Storage ConditionStability Duration
Solid (2–8°C)Indefinite*
DMSO (-80°C)6 months
DMSO (-20°C)1 month
*Assumes proper sealing and inert atmosphere.

Q. How can solubility challenges be addressed during experimental preparation?

  • Methodology:

Heat the compound to 37°C in a sealed vial.

Sonicate for 10–15 minutes in a water bath.

Use polar aprotic solvents (e.g., DMSO) for initial dissolution. For in vivo studies, prepare emulsions with DMSO, PEG300, Tween 80, and saline in sequence to ensure clarity .

  • Critical Note: Solubility varies by batch; validate with UV-Vis or HPLC for consistency .

Q. What analytical techniques are suitable for purity assessment and structural confirmation?

  • Purity: HPLC with UV detection (λ = 210–254 nm) or LC-MS. Reported purity >95% (COA data) .
  • Structural Confirmation:

  • 1H/13C NMR: Confirm stereochemistry (R-configuration) and tert-butoxycarbonyl (Boc) group integrity.
  • HRMS: Verify molecular weight (C17H22ClNO4, [M+H]+ = 340.12) .

Advanced Questions

Q. How does the stereochemistry at the pyrrolidine ring impact biological activity or synthetic utility?

  • The (R)-configuration at the pyrrolidine C2 position influences chiral recognition in enzyme inhibition or receptor binding. For example, related Boc-protected pyrrolidine derivatives show stereospecific activity in caspase-1 inhibition (anti-inflammatory studies) .
  • Experimental Design: Compare enantiomers in target assays (e.g., IC50 values) and monitor diastereomer formation during synthesis using chiral HPLC .

Q. How can discrepancies in reported toxicity data be resolved during risk assessment?

  • Case Example: Some SDS list H302 (oral toxicity) but lack ecotoxicological data.

  • Resolution: Conduct acute toxicity assays (e.g., zebrafish embryo model) to validate LC50 values. Cross-reference OSHA/GHS guidelines for workplace exposure limits .
    • Data Table:
Hazard CodeRisk DescriptionMitigation
H302Harmful if swallowedAvoid ingestion; use PPE
H315/H319Skin/eye irritationWear gloves and goggles
H335Respiratory irritationUse fume hood

Q. What synthetic strategies optimize yield in multi-step reactions involving this compound?

  • Key Steps:

Boc Deprotection: Use TFA/DCM (1:1) at 0°C to preserve the 2-chlorobenzyl group.

Coupling Reactions: Employ Pd(OAc)2/XPhos with Cs2CO3 in tert-butanol (40–100°C) for Suzuki-Miyaura couplings .

  • Yield Optimization:

StepConditionsYield Range
Boc RemovalTFA/DCM, 0°C85–90%
Cross-CouplingPd(OAc)2, 100°C70–75%

Q. How does the 2-chlorobenzyl substituent influence stability under acidic/basic conditions?

  • Stability Study:

  • Acidic (pH < 3): The Boc group hydrolyzes rapidly, but the 2-chlorobenzyl moiety remains intact.
  • Basic (pH > 10): Both Boc and benzyl groups degrade; monitor via TLC (Rf shift).
    • Recommendation: Maintain pH 4–8 during in vitro assays to prevent decomposition .

Data Contradiction Analysis

Q. How to address conflicting purity claims (e.g., >95% vs. >98%) across suppliers?

  • Root Cause: Variability in analytical methods (e.g., HPLC vs. NMR) or batch-specific impurities.
  • Action Plan:

Request COA with detailed chromatograms.

Re-analyze independently using a calibrated HPLC system .

Methodological Best Practices

  • In Vivo Formulation: For rodent studies, use 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% saline. Confirm homogeneity via dynamic light scattering (DLS) .
  • Waste Disposal: Neutralize acidic byproducts with NaHCO3 before incineration, adhering to EPA guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-1-(tert-Butoxycarbonyl)-2-(2-chlorobenzyl)pyrrolidine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
(R)-1-(tert-Butoxycarbonyl)-2-(2-chlorobenzyl)pyrrolidine-2-carboxylic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。